molecular formula C14H12FNO4S B2965984 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 325721-57-1

5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B2965984
CAS No.: 325721-57-1
M. Wt: 309.31
InChI Key: SPBLHUREKJUSCT-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group, a sulfamoyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid typically involves multiple steps, starting with the reaction of 2-fluorophenylamine with chlorosulfonic acid to form 2-fluorophenylsulfonic acid. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In medicine, 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid may be explored for its pharmacological properties. It could serve as a precursor for drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

  • 2-Fluorophenylboronic acid: Used in the preparation of phenylboronic catechol esters.

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile: Another fluorophenyl-containing compound with potential biological activity.

Uniqueness: 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-[(2-fluorophenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-6-7-10(8-11(9)14(17)18)21(19,20)16-13-5-3-2-4-12(13)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLHUREKJUSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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